

Spectroscopic Profile of Garsubellin A: A Technical Guide

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Compound of Interest

Compound Name: *garsubellin A*

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Garsubellin A, a polycyclic polyprenylated acylphloroglucinol isolated from the wood of *Garcinia subelliptica*, has garnered significant interest due to its potent induction of choline acetyltransferase (ChAT), an enzyme pivotal in the biosynthesis of the neurotransmitter acetylcholine.[1][2] This activity suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1][3] The complex, highly congested [3.3.1] bicyclic structure of **garsubellin A** presents a formidable synthetic challenge and necessitates thorough spectroscopic analysis for its characterization.[1] This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **garsubellin A**, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **garsubellin A**, compiled from synthetic and characterization studies.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **Garsubellin A** (700 MHz, C₆D₆)[4]

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|----------------------------------|--------------|---------------------------|-------------|
| 5.40 | dd | 7.4, 5.9 | 1H |
| 4.96 | dddd | 7.3, 5.9, 2.9, 1.4 | 1H |
| 3.91 | dd | 10.7, 5.8 | 1H |
| 3.39 | dd | 14.2, 7.2 | 1H |
| 3.21 | dd | 14.2, 7.6 | 1H |
| 2.73 | dd | 13.0 | 1H |

Table 2: ^{13}C NMR Spectroscopic Data for **Garsubellin A** (100 MHz, CDCl_3)[[4](#)]

| Chemical Shift (δ , ppm) |
|----------------------------------|
| 207.8 |
| 202.7 |
| 187.1 |
| 172.8 |
| 133.9 |
| 122.1 |
| 106.8 |
| 93.1 |
| 82.9 |
| 73.8 |
| 61.8 |
| 47.0 |
| 42.6 |
| 42.5 |
| 39.5 |
| 30.2 |
| 26.8 |
| 26.7 |
| 26.4 |
| 26.0 |
| 22.7 |
| 21.6 |
| 20.5 |

18.1

16.3

2.3

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 3: IR and HRMS Data for **Garsubellin A**^[4]

| Spectroscopic Technique | Data |
|--|--|
| IR (thin film) ν_{\max} (cm^{-1}) | 2973, 2929, 1736, 1667, 1619, 1445, 1370, 1345, 1251, 1222, 1178 |
| HRMS (ESI+) m/z | Calculated for $\text{C}_{28}\text{H}_{44}\text{O}_5\text{ClSi}$ $[\text{M}+\text{H}]^+$: 523.2641, Found: 523.2642 |

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, benzene-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and should dissolve the compound well while having minimal overlapping signals with the analyte.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, 500, 600, or 700 MHz).^[4]
 - ¹H NMR: Standard parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

Chemical shifts are referenced to the residual protio solvent signal (e.g., CHCl_3 at δ 7.26 ppm).[4]

- ^{13}C NMR: A proton-decoupled pulse sequence is typically used. Chemical shifts are referenced to the solvent carbon signal (e.g., CDCl_3 at δ 77.2 ppm).[4]
- 2D NMR: For complete structural elucidation, a suite of 2D NMR experiments such as COSY, HSQC, and HMBC are often required to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

- Sample Preparation: For a thin-film IR spectrum, a small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane or chloroform). A drop of this solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.[4] The data is typically collected over a range of 4000 to 400 cm^{-1} and is reported in terms of frequency of absorption (cm^{-1}).

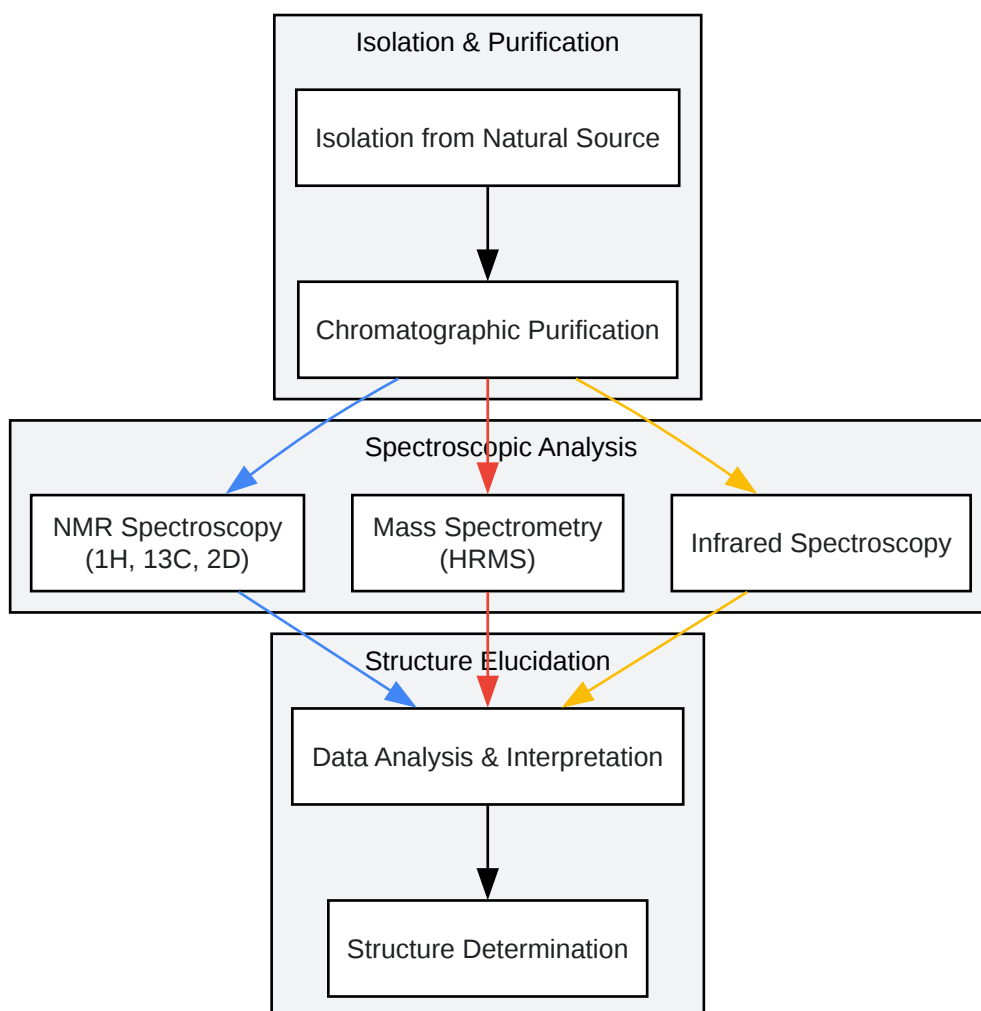
High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.
- Data Acquisition: HRMS data is obtained using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.[4] The instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental composition of the molecule. The data is reported as the measured mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis of Garsubellin

A

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **garsubellin A**, from isolation to structure elucidation.



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Caption: Workflow for Spectroscopic Analysis of **Garsubellin A**.

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